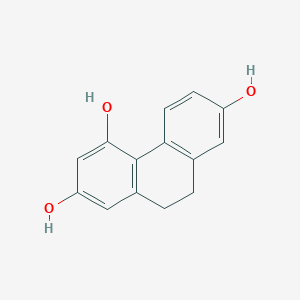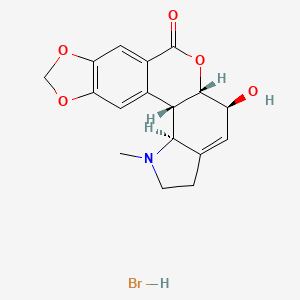
Thunalbene
Descripción general
Descripción
Thunalbene is an organic compound with the chemical formula C15H14O3. It is a stilbene derivative, characterized by its aromatic properties and unique conjugated structure. This compound is known for its applications in organic synthesis, particularly as an intermediate in the manufacture of drugs, dyes, coatings, and polymers . It is also noted for its potential use in the synthesis of fragrances due to its aromatic odor.
Aplicaciones Científicas De Investigación
Thunalbene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the production of various chemical compounds.
Industry: This compound is utilized in the manufacture of drugs, dyes, coatings, and polymers.
Mecanismo De Acción
Target of Action
Thunalbene, a stilbene derivative isolated from Thunia alba , primarily targets the production of nitric oxide (NO) . Nitric oxide is a crucial inflammatory mediator, and its regulation plays a significant role in various physiological processes.
Mode of Action
This compound exerts its effects by weakly inhibiting the production of nitric oxide . This interaction with nitric oxide production suggests that this compound may have potential anti-inflammatory properties.
Biochemical Pathways
It’s known that this compound and other similar stilbenoids can be metabolically transformed by colon microbiota through processes such as double bond reduction, dihydroxylation, and demethylation .
Pharmacokinetics
It’s known that stilbenoids like this compound are intensively metabolically transformed by colon microbiota . These transformations can lead to the production of metabolites that might show different or stronger biological activity than their parent molecules .
Result of Action
This compound’s weak inhibitory effect on nitric oxide production suggests that it may have anti-inflammatory properties . .
Action Environment
The action of this compound can be influenced by the environment within the human gut. The gut microbiota plays a significant role in the metabolism of this compound, affecting its bioavailability and efficacy . Furthermore, inter-individual differences in gut microbiota composition can lead to variations in the metabolism and effects of this compound .
Métodos De Preparación
Thunalbene can be synthesized through various methods, typically involving the extension of benzene rings. Common starting materials include acetophenone or benzophenone. The synthetic route generally involves multiple steps such as hydroxylation, oxidation, and carbonylation . Industrial production methods may vary, but they often follow similar multi-step processes to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Thunalbene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Thunalbene is similar to other stilbene derivatives such as resveratrol, oxyresveratrol, and piceatannol. it is unique in its specific inhibitory effects on nitric oxide production and its distinct aromatic properties . Other similar compounds include:
Resveratrol: Known for its antioxidant properties and presence in red wine.
Oxyresveratrol: Studied for its neuroprotective effects.
Piceatannol: Noted for its anti-cancer properties.
This compound’s unique conjugated structure and specific biological activities set it apart from these related compounds .
Propiedades
IUPAC Name |
3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANIIUGEHGLNHB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Thunalbene and where is it found?
A1: this compound is a naturally occurring stilbenoid compound primarily found in certain orchid species, such as Thunia alba and Paphiopedilum exul [, ]. Stilbenoids are a class of phenolic compounds known for their diverse biological activities.
Q2: How does this compound interact with human gut microbiota?
A3: Studies show that this compound can modulate the composition of human gut microbiota []. Specifically, it has been observed to decrease the Firmicutes to Bacteroidetes ratio, reduce the abundance of Clostridium species, and impact the Lachnospiraceae family []. Interestingly, this compound was also found to increase the relative abundance of Faecalibacterium prausnitzii []. These findings highlight the potential of this compound to influence the gut microbiome, which plays a crucial role in human health.
Q3: How is this compound metabolized in the human gut?
A4: In vitro studies using human fecal microbiota revealed that this compound undergoes metabolic transformations including double bond reduction, dihydroxylation, and demethylation []. These processes demonstrate the ability of gut microbiota to modify the chemical structure of this compound, potentially influencing its bioavailability and biological activity.
Q4: What is the structural characterization of this compound?
A5: this compound is a stilbene derivative with the molecular formula C16H14O3 []. While the provided abstracts don't specify spectroscopic data, detailed structural information can be found in the full research article referenced as [].
Q5: Are there analytical methods for detecting and quantifying this compound?
A6: Yes, researchers have developed and validated HPLC-DAD methods for determining this compound concentrations in plant extracts []. This technique enables accurate quantification of this compound, supporting quality control efforts and facilitating further research into its properties and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)













